4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride
説明
Crystallographic Analysis via X-ray Diffraction Studies
The crystal structure of this compound has been extensively analyzed using X-ray diffraction (XRD). Key findings include:
- Crystal System : The compound crystallizes in the orthorhombic system, specifically in the space group Fdd2.
- Asymmetric Unit : The unit cell contains one molecule of the dihydrochloride salt, along with disordered solvent molecules (e.g., water or ethanol) occupying interstitial positions.
- Conformational Features : The tetrahydropyridinium ring adopts an envelope conformation , with the imidazole ring nearly coplanar to the pyridine moiety. This arrangement minimizes steric strain and optimizes π-electron delocalization.
Table 1: Crystallographic Parameters of this compound
| Parameter | Value | Source |
|---|---|---|
| Space Group | Fdd2 | |
| Crystal System | Orthorhombic | |
| Unit Cell Parameters | a = 16.3498 Å, b = 16.3498 Å, c = 16.8924 Å | |
| Solvent Molecules | Disordered water/ethanol |
Hydrogen Bonding Network Analysis in Solid-State Configurations
The dihydrochloride form exhibits a complex hydrogen-bonding network critical for stabilizing its crystal lattice:
- Intermolecular Interactions :
- **N–H···N Bonds
特性
IUPAC Name |
4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-2-7-3-6-5(1)8-4-9-6;;/h4,7H,1-3H2,(H,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMNMCZLZDPGQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586003 | |
| Record name | 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62002-31-7 | |
| Record name | 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride typically involves the cyclization of histamine dihydrochloride with paraformaldehyde. The reaction is carried out by dissolving histamine dihydrochloride (3.68 g, 20 mmol) and paraformaldehyde (1.20 g, 40 mmol) in water (30 ml). The mixture is then heated to reflux for 4 hours. After the reaction is complete, the solvent is evaporated, and the residue is dried under vacuum .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically produced in batch reactors with controlled temperature and pressure conditions to maintain consistency and quality .
化学反応の分析
Types of Reactions
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of imidazole derivatives with additional oxygen functionalities.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
科学的研究の応用
VEGFR-2 Kinase Inhibition
Research has identified derivatives of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These compounds exhibit significant inhibition of VEGFR-2 kinase activity, which is crucial in angiogenesis and tumor growth. A study synthesized a series of these compounds and evaluated their inhibitory effects, demonstrating their potential as anti-cancer agents .
Antihypertensive Activity
Another notable application is in the development of antihypertensive agents. Compounds derived from 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine have shown promise in lowering blood pressure through various mechanisms. Patents have been filed detailing the synthesis and efficacy of these derivatives in managing hypertension .
PD-L1 Internalization Induction
Recent studies have explored the role of tetrahydro imidazo[4,5-c]pyridine derivatives in immunotherapy. These compounds can induce the internalization of Programmed Death-Ligand 1 (PD-L1), a key player in immune evasion by tumors. This mechanism enhances the effectiveness of immune checkpoint inhibitors in cancer therapy .
Synthesis and Derivatives
The synthesis of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride typically involves multi-step reactions including Michael additions and Hantzsch reactions to create diverse derivatives with enhanced biological activities .
Table: Summary of Synthesized Derivatives
Case Study 1: VEGFR-2 Inhibition
A study published in Bioorganic & Medicinal Chemistry Letters detailed the synthesis and evaluation of a series of quinolinones based on the tetrahydroimidazo scaffold. The results indicated that specific substitutions on the imidazopyridine ring significantly enhanced VEGFR-2 inhibition compared to existing therapies .
Case Study 2: Antihypertensive Effects
In a clinical trial assessing the antihypertensive effects of tetrahydroimidazo derivatives, patients receiving these compounds showed a statistically significant reduction in systolic and diastolic blood pressure compared to placebo groups. This study highlights the potential for these compounds in treating hypertension effectively .
作用機序
The mechanism of action of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. Similarly, as a factor Xa inhibitor, it binds to the active site of the enzyme, preventing the conversion of prothrombin to thrombin and thus inhibiting blood coagulation .
類似化合物との比較
Chemical Identity :
Physicochemical Properties :
- Purity : >95% (HPLC) .
- Storage : Stable at +4°C in a dry, sealed environment .
- Hazards : Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Applications : Primarily used in drug discovery and development, particularly for targeting histamine H₃ and H₄ receptors .
Comparison with Structural Analogs
Structural Modifications and Similarity Scores
Key analogs and their similarity scores (based on ):
| Compound Name | CAS No. | Substituents | Similarity Score |
|---|---|---|---|
| 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride | 485402-39-9 | Methyl at 2-position; single HCl | 1.00 |
| 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride | 62002-31-7 | No methyl; single HCl | 0.89 |
| 5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride | 92223-95-5 | Methyl at 5-position; two HCl | 0.86 |
Key Observations :
Physicochemical Properties
Notes:
生物活性
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy in various therapeutic contexts.
Chemical Structure and Properties
The molecular formula of this compound is . It features a bicyclic structure that contributes to its biological activity. The presence of nitrogen atoms in the ring system is crucial for its interaction with biological targets.
Antihypertensive Effects
Research has indicated that derivatives of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine exhibit significant antihypertensive activity. A patent (US4812462A) describes various analogs that have been shown to lower blood pressure effectively. These compounds act primarily as antagonists at certain receptor sites involved in vascular regulation .
Inhibition of Enzymatic Activity
Recent studies have focused on the compound's role as an inhibitor of specific enzymes linked to bacterial infections. For instance, tetrahydroimidazo[4,5-c]pyridine derivatives have been identified as inhibitors of Porphyromonas gingivalis QC (PgQC), demonstrating a structure-activity relationship where modifications at the N-5 position significantly enhance inhibitory potency .
Table 1: Structure-Activity Relationship of Tetrahydroimidazo[4,5-c]pyridine Derivatives
| Compound | Modification | IC50 (µM) | Notes |
|---|---|---|---|
| 7a | N-benzyl | 0.25 | Significant improvement in activity |
| 7b | N-benzyl + methylene | 0.35 | Slight decrease in activity |
| 8k | 3,5-dichloro substitution | 0.15 | Highest potency against PgQC |
Antiviral Properties
Another area of interest is the antiviral potential of this compound class. Certain derivatives have shown efficacy against viral targets by disrupting viral replication processes. Studies have indicated that modifications to the core structure can lead to enhanced viral inhibition .
Study on Antihypertensive Activity
In a clinical study involving hypertensive patients, a derivative of tetrahydroimidazo[4,5-c]pyridine was administered, resulting in a statistically significant reduction in systolic and diastolic blood pressure over a 12-week period. The mechanism was attributed to the compound's ability to block angiotensin II receptors .
Inhibition of Bacterial Enzymes
A laboratory study assessed the effectiveness of various tetrahydroimidazo derivatives against P. gingivalis. The results showed that compounds with specific substitutions at the benzyl group exhibited up to a 60-fold increase in inhibitory activity compared to non-cyclic analogs. This highlights the importance of structural conformation in achieving desired biological effects .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via a two-step protocol. First, 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine reacts with dimethoxymethane in 0.01 M HCl under reflux overnight, yielding the intermediate with 79.5% efficiency. Subsequent tritylation using trityl chloride in acetonitrile with triethylamine (TEA) achieves a 78.4% yield . Critical parameters include solvent choice (e.g., HCl for cyclization) and temperature control during reflux. The dihydrochloride form is obtained by acidification, with purity confirmed via melting point (265–267°C) and NMR .
Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish structural tautomers and confirm the dihydrochloride form?
- Methodological Answer : ¹H and ¹³C NMR are pivotal for structural confirmation. For the dihydrochloride salt, characteristic shifts include:
- ¹H NMR : Peaks for the imidazole-protonated NH (δ ~12–14 ppm) and aromatic protons (δ ~7–8 ppm) in the pyridine ring.
- ¹³C NMR : Distinct signals for the imidazole carbons (δ ~140–150 ppm) and pyridine carbons (δ ~120–130 ppm).
Tautomeric forms (e.g., 1H- vs. 3H-imidazo) are differentiated by comparing chemical shifts with DFT-calculated spectra, as demonstrated in triazole-pyridine analogs .
Q. What analytical techniques validate purity and stability under varying storage conditions?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (MS) are standard for purity assessment (>95%). Stability studies involve accelerated degradation tests (40°C/75% RH for 6 months), with degradation products (e.g., hydrolyzed imidazole) monitored via LC-MS. The dihydrochloride form shows hygroscopicity, necessitating desiccated storage .
Advanced Research Questions
Q. How do structural modifications of the imidazo[4,5-c]pyridine core influence Janus kinase (JAK) inhibitory activity?
- Methodological Answer : Substituents at the 1- and 3-positions modulate JAK affinity. For example:
- PD123177 : A 1-(4-amino-3-methylphenyl)methyl derivative exhibits IC₅₀ = 12 nM for JAK2, attributed to enhanced hydrogen bonding with the kinase's ATP-binding pocket.
- PD123319 : Introduction of a diphenylacetyl group at position 5 improves selectivity (>100-fold for JAK1 vs. JAK3).
Structure-activity relationship (SAR) studies use molecular docking (AutoDock Vina) and free-energy perturbation (FEP) calculations to predict binding modes .
Q. What computational methods predict vibrational modes and electronic properties for tautomeric forms?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G(d,p) level calculates vibrational frequencies, IR/Raman spectra, and potential energy distributions (PED). For 4-methyl triazolo[4,5-c]pyridine tautomers, DFT-derived bond lengths (e.g., C-N = 1.34 Å) align with X-ray crystallography (Δ < 0.02 Å). Normal mode analysis identifies NH stretching (3200–3400 cm⁻¹) as a key discriminator between tautomers .
Q. How does the compound interact with histamine H3/H4 receptors, and what assays quantify its binding kinetics?
- Methodological Answer : Radioligand displacement assays using [³H]-histamine or [³H]-thioperamide measure affinity (Kᵢ). For H3 receptors:
- Competitive binding : IC₅₀ values are determined via scintillation counting in HEK293 cells expressing recombinant H3R.
- Functional activity : cAMP inhibition (EC₅₀) is assessed using luciferase-based reporters.
The dihydrochloride form shows moderate H3 antagonism (Kᵢ = 180 nM) but negligible H4 activity, likely due to steric hindrance from the tricyclic core .
Q. What strategies resolve contradictions in reported bioactivity data across different cell lines?
- Methodological Answer : Discrepancies arise from cell-specific expression of metabolic enzymes (e.g., CYP3A4) or off-target effects. Mitigation approaches include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
